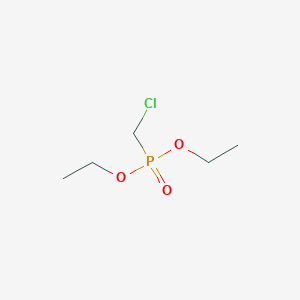
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it has the opposite effect of benzodiazepines such as diazepam, reducing the activity of the receptor rather than enhancing it. Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has been shown to selectively bind to certain subunits of the GABA-A receptor, including the alpha5 subunit.
Effets Biochimiques Et Physiologiques
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has a range of biochemical and physiological effects, including reducing the binding of benzodiazepines to the GABA-A receptor, increasing the activity of the receptor in the absence of GABA, and reducing the inhibitory effects of GABA on the receptor. These effects make Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 a valuable tool for investigating the functional properties of the GABA-A receptor and its subunits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 in lab experiments is its selectivity for certain subunits of the GABA-A receptor. This allows researchers to investigate the functional properties of these subunits in isolation. However, one limitation of using Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 is its partial inverse agonist activity, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another potential direction is the investigation of the role of the alpha5 subunit in neurological disorders such as Alzheimer's disease. Additionally, the use of Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 in combination with other compounds may provide insights into the complex interactions between the GABA-A receptor and other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 involves several steps, including the reaction of 5-(3'-fluoropropyl)-6-oxo-1,3-dihydroimidazol-2-ylidene with ethyl 8-fluoro-5-(2'-hydroxyethyl)-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. The resulting compound is then treated with acetic anhydride and triethylamine to produce the final product.
Applications De Recherche Scientifique
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor and its subunits. This compound has been shown to selectively bind to certain subunits of the GABA-A receptor, making it a valuable tool for investigating the functional properties of these subunits.
Propriétés
Numéro CAS |
133368-71-5 |
|---|---|
Nom du produit |
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate |
Formule moléculaire |
C17H17F2N3O3 |
Poids moléculaire |
349.33 g/mol |
Nom IUPAC |
ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C17H17F2N3O3/c1-2-25-17(24)15-14-9-21(7-3-6-18)16(23)12-8-11(19)4-5-13(12)22(14)10-20-15/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Clé InChI |
NWKGISOOFCWSQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF |
SMILES canonique |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF |
Autres numéros CAS |
133368-71-5 |
Synonymes |
3-FP-Ro-15-5528 ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate N-(3'-fluoropropyl)-Ro 15-5528 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















